3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Quality Control Purity Analysis Procurement

3-Amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2097963-47-6) is a specialized heterocyclic building block defined by its hexahydrocyclopenta[c]pyrrole core scaffold. This platform is recognized within drug discovery for generating bioactive molecules targeting the central nervous system, notably as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5 NAMs) and antagonists of the muscarinic acetylcholine M4 receptor.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2097963-47-6
Cat. No. B1478503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
CAS2097963-47-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2(C1)CO)C(=O)CCN
InChIInChI=1S/C11H20N2O2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8,12H2
InChIKeyKPJNXIDSEVKPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2097963-47-6) Matters for Your Research


3-Amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2097963-47-6) is a specialized heterocyclic building block defined by its hexahydrocyclopenta[c]pyrrole core scaffold . This platform is recognized within drug discovery for generating bioactive molecules targeting the central nervous system, notably as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5 NAMs) [1] and antagonists of the muscarinic acetylcholine M4 receptor [2]. For procurement, the compound is available in high purity (≥95-98%) from global suppliers [3].

Why a Standard Hexahydrocyclopenta[c]pyrrole Building Block Cannot Replace CAS 2097963-47-6


Simple in-class substitution is hindered by regiospecific functionalization: CAS 2097963-47-6 uniquely presents a primary amino group at the terminus of a 3-carbon acyl chain alongside a hydroxymethyl moiety at the ring junction (3a position) . Close commercial analogs, such as the 3a-methoxymethyl variant (CAS 2098109-05-6), differ in hydrogen-bonding capacity, while chloro-analogs (CAS 2098108-82-6) exhibit entirely distinct reactivity (electrophilic alkyl chloride vs. nucleophilic amine) . Such differences directly impact synthetic utility: for applications requiring an unprotected terminal amine handle for peptide coupling or reductive amination, the common alternatives cannot perform the same chemical function without additional orthogonal protection/deprotection steps .

Quantitative Product-Specific Evidence for 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one


Purity and Supplier Reproducibility: Bidepharm Batch Certification Data for CAS 2097963-47-6

For procurement decisions, the target compound is supplied with a standard purity of 98% by Bidepharm , surpassing the typical 95% purity minimum offered by general research chemical suppliers for close analogs like the 3a-methoxymethyl variant (CAS 2098109-05-6) . This higher purity grade is supported by batch-specific QC data (NMR, HPLC, GC), providing quantitative identity verification and reducing the need for repurification prior to synthesis .

Quality Control Purity Analysis Procurement

Physicochemical Differentiation: Hydrogen Bond Donor Capacity vs. Methoxymethyl Analog

The target compound exhibits a computed hydrogen bond donor count of 2, arising from its primary amine and hydroxymethyl group [1]. This contrasts with the methoxymethyl analog (CAS 2098109-05-6), which possesses only 1 hydrogen bond donor . This difference is critical for structure-based drug design, particularly for CNS targets where hydrogen bond donor count influences brain permeation and solubility [2].

Medicinal Chemistry Property-Based Design Building Block Selection

Synthetic Utility: Terminal Primary Amine vs. Chloro- and Methoxy-Analogs

The target compound features a free primary amine on a 3-carbon linker, a reactive handle enabling amide coupling or reductive amination without deprotection . In contrast, the 3-chloro analog (CAS 2098108-82-6) acts as an electrophile, while the 3a-methoxymethyl variant (CAS 2098109-05-6) has reduced polarity. This chemical complementarity means the target compound can streamline synthetic routes: for example, coupling to an acid chloride in a single step, whereas the chloro analog would require a subsequent amination step [1].

Synthetic Chemistry Chemoselectivity Library Design

Class-Level Target Activity: Hexahydrocyclopenta[c]pyrrole Scaffold Potency in mGluR5 NAMs

While no direct IC50 data exists for this specific CAS number, scaffold-hopping studies identified a close structural analog (hexahydrocyclopenta[c]pyrrole derivative 54a) that improved aqueous solubility and metabolic stability over the clinical candidate AFQ-056 (Mavoglurant), while retaining mGluR5 NAM activity [1]. This establishes the scaffold's capacity to deliver optimized drug-like properties crucial for CNS indications like Fragile X syndrome and L-DOPA-induced dyskinesia [1]. Using CAS 2097963-47-6 as a building block accesses this validated pharmacophore platform.

Neuroscience GPCR Pharmacology Scaffold Hopping

Priority Research Applications for 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one


Accelerated CNS Lead Optimization via Scaffold-Hopping

Building on the validated mGluR5 NAM scaffold [1], this building block can directly enter SAR studies to optimize solubility and metabolic stability for neurodegenerative targets. Its terminal amine allows rapid diversification into amide libraries, bypassing the ADME liabilities observed with the clinical template AFQ-056 [1].

Synthesis of Muscarinic M4 Receptor Antagonist Candidates

The compound's hexahydrocyclopenta[c]pyrrole core is the subject of intellectual property for M4 mAChR antagonists intended for Parkinson's disease treatment [2]. It can serve as a key intermediate to explore the substitution patterns claimed in patent US11352344B2, enabling freedom-to-operate investigations and novel candidate generation.

Chemoselective Heterocyclic Library Construction

The unique combination of a free primary amine and a hydroxymethyl group on a rigid bicyclic scaffold allows orthogonal functionalization without protection . This contrasts with the alkyl chloride and methyl ether analogs, making it the building block of choice for chemists seeking to maximize synthetic efficiency in parallel library synthesis.

Procurement for Preclinical Candidate Scale-Up

For programs transitioning from discovery to preclinical development, the availability of 98% purity with batch-specific NMR and HPLC data supports the rigorous batch-traceability requirements of early GLP toxicology studies, providing a procurement pathway that de-risks scale-up.

Quote Request

Request a Quote for 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.